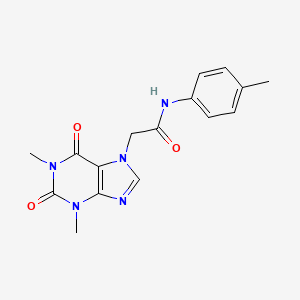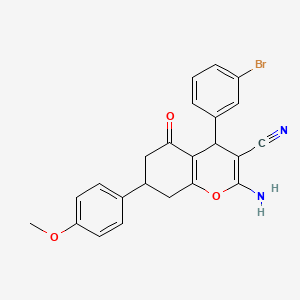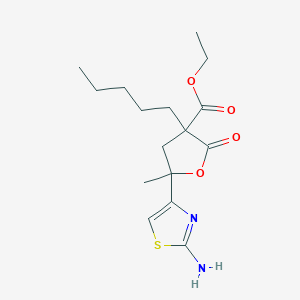
3-methyl-1-(prop-2-en-1-yloxy)quinoxalin-2(1H)-one 4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-(prop-2-en-1-yloxy)quinoxalin-2(1H)-one 4-oxide is a synthetic organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(prop-2-en-1-yloxy)quinoxalin-2(1H)-one 4-oxide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound (such as glyoxal) under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Attachment of the Prop-2-en-1-yloxy Group: This step involves the reaction of the quinoxaline derivative with an appropriate allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.
Oxidation: The final step is the oxidation of the quinoxaline derivative to introduce the oxide functional group. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
Oxidation Products: More oxidized quinoxaline derivatives.
Reduction Products: Reduced forms of the compound, such as hydroxyl derivatives.
Substitution Products: Quinoxaline derivatives with different substituents replacing the prop-2-en-1-yloxy group.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
作用机制
The mechanism of action of 3-methyl-1-(prop-2-en-1-yloxy)quinoxalin-2(1H)-one 4-oxide depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. The oxide group can participate in redox reactions, influencing cellular processes.
Chemical Reactivity: The presence of the prop-2-en-1-yloxy group and the oxide functional group allows the compound to undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, lacking the methyl, prop-2-en-1-yloxy, and oxide groups.
3-methylquinoxaline: Similar structure but without the prop-2-en-1-yloxy and oxide groups.
1-(prop-2-en-1-yloxy)quinoxalin-2(1H)-one: Lacks the methyl and oxide groups.
Uniqueness
3-methyl-1-(prop-2-en-1-yloxy)quinoxalin-2(1H)-one 4-oxide is unique due to the combination of its substituents, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
3-methyl-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C12H12N2O3/c1-3-8-17-14-11-7-5-4-6-10(11)13(16)9(2)12(14)15/h3-7H,1,8H2,2H3 |
InChI 键 |
SNMVMTMZBODPOZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2N(C1=O)OCC=C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-{[(4-chlorophenyl)sulfonyl][(4-nitrophenyl)carbonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11651390.png)

![(4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11651401.png)

![N-[(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino]{[(4-methylphenyl)carbonyl]amino}methylidene]-4-methylbenzamide](/img/structure/B11651413.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651414.png)

![7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11651425.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11651430.png)
![2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11651436.png)
![(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651439.png)

![2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651449.png)

